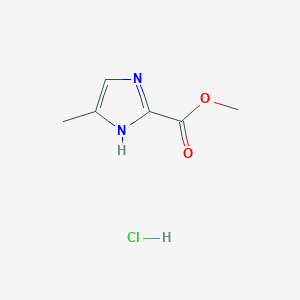

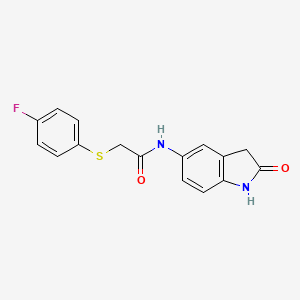

2-phenyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-phenyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide” is a synthetic compound . It is a derivative of phenyl urea and possesses strong cytokinin-like activity . It has been used in plant morphogenesis .

Synthesis Analysis

The synthesis of similar compounds involves heterocyclization of key compounds in the presence of different thiocarbamoyl reagents . Another method involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Chemical Reactions Analysis

The compound has been found to exhibit cytokinin-like activity, which is associated with changes in cell architecture . It has been used to inhibit leaf yellowing in potted rose plants, resulting in compact plants with shorter shoots and thicker internodes .Wissenschaftliche Forschungsanwendungen

Glutaminase Inhibition

2-Phenyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide and its analogs have been studied for their role as glutaminase inhibitors. These compounds show promise in inhibiting kidney-type glutaminase (GLS), a potential therapeutic target for various diseases. For instance, one of the analogs exhibited potent inhibition of GLS, comparable to bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), and showed potential in attenuating the growth of human lymphoma B cells both in vitro and in mouse models (Shukla et al., 2012).

Molecular Structure Analysis

The structural aspects of similar compounds have been examined, providing insights into their molecular configuration. For example, a study on N-[1-(5-Acetamido-3-acetyl-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-2-phenylethyl]acetamide revealed the dihedral angles between its thiadiazole and phenyl rings, contributing to a deeper understanding of its molecular structure (Sakthivel et al., 2007).

Antimicrobial and Hemolytic Activity

These compounds also demonstrate antimicrobial and hemolytic activity. A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were prepared and screened, showing activity against various microbial species with relatively low cytotoxicity, highlighting their potential for biological applications (Gul et al., 2017).

Antibacterial Agents

Derivatives of this compound have been synthesized with antibacterial properties. These derivatives were found to have significant antibacterial activity, offering potential for use in combating bacterial infections (Ramalingam et al., 2019).

Synthesis and Local Anesthetic Activities

Moreover, analogs of this compound have been synthesized and evaluated for local anesthetic activities, expanding its potential applications in medical procedures (Badiger et al., 2012).

Anticancer Agents

Some derivatives of this compound have been investigated for their anticancer activities. The synthesis of new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides showed potential anticancer activity against human lung adenocarcinoma cells and other cancer cell lines, suggesting a promising avenue for cancer treatment research (Evren et al., 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-phenyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c20-14(11-12-7-3-1-4-8-12)17-16-18-15(19-21-16)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAUXNVGMILSFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NC(=NS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2798969.png)

![(2,5-Dimethylfuran-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2798970.png)

![3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanenitrile](/img/structure/B2798972.png)

![7-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2798978.png)

![N-[(3-hydroxyoxolan-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2798979.png)

![5-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2798983.png)

![6-[2-(4-Chlorophenyl)-2-oxoethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2798987.png)

![[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B2798988.png)

![methyl 3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate](/img/structure/B2798990.png)